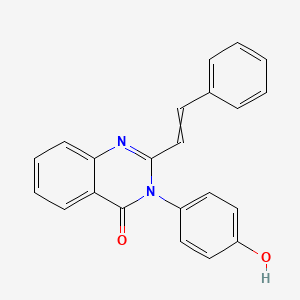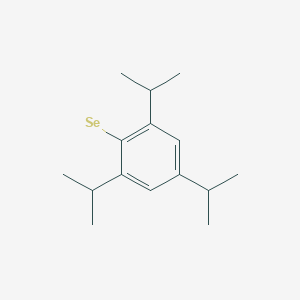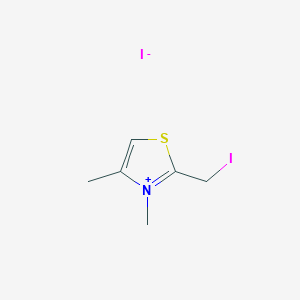
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a chemical compound that belongs to the class of thiazolium salts It is characterized by the presence of an iodomethyl group attached to the thiazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3,4-dimethylthiazole with iodomethane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dimethylthiazole+iodomethane→2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.
Addition Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide, while oxidation with hydrogen peroxide produces the corresponding sulfoxide.
Scientific Research Applications
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with nucleophilic sites in biological molecules. The iodomethyl group can form covalent bonds with nucleophiles such as thiols and amines, leading to the modification of proteins and other biomolecules. This interaction can disrupt normal cellular functions and result in biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Iodomethane (Methyl Iodide): A simple alkyl halide used in organic synthesis.
3,4-Dimethylthiazole: The parent compound without the iodomethyl group.
Thiazolium Salts: A class of compounds with similar structural features but different substituents.
Uniqueness
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to the presence of both the iodomethyl group and the thiazolium ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
113925-43-2 |
|---|---|
Molecular Formula |
C6H9I2NS |
Molecular Weight |
381.02 g/mol |
IUPAC Name |
2-(iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C6H9INS.HI/c1-5-4-9-6(3-7)8(5)2;/h4H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BPOGPJVJUALRSK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CSC(=[N+]1C)CI.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


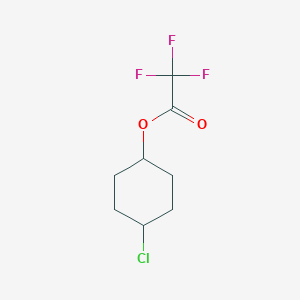
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
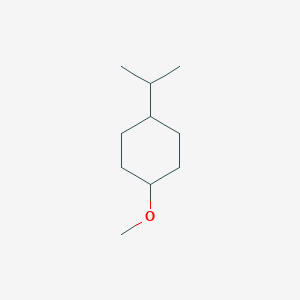
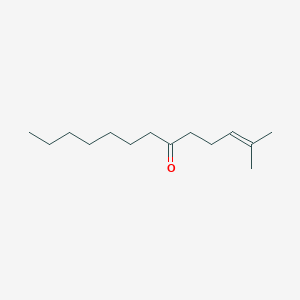
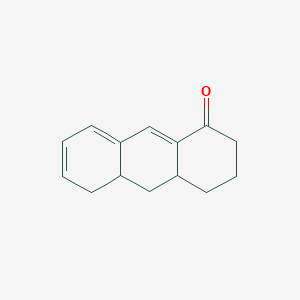
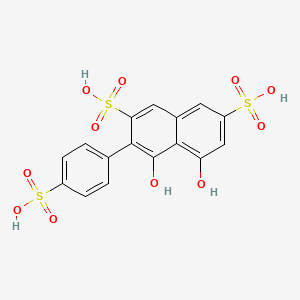
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
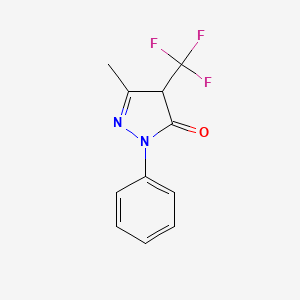


![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
